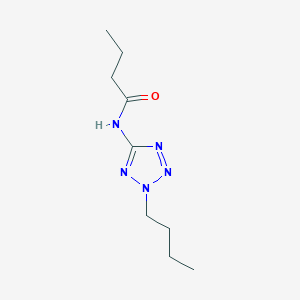
N-(2-butyl-2H-tetrazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)butanamide, also known as BCTB, is a synthetic compound that has been of significant interest to researchers in recent years. This compound belongs to the class of tetrazole derivatives and has been found to have various biological and pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)butanamide is not fully understood. However, it has been suggested that N-(2-butyl-2H-tetrazol-5-yl)butanamide may act as a modulator of TRPA1 channels, which are involved in various physiological processes such as pain perception, inflammation, and oxidative stress. N-(2-butyl-2H-tetrazol-5-yl)butanamide has been shown to activate TRPA1 channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-butyl-2H-tetrazol-5-yl)butanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation and oxidative stress. N-(2-butyl-2H-tetrazol-5-yl)butanamide has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-butyl-2H-tetrazol-5-yl)butanamide has been found to increase the levels of anti-inflammatory cytokines such as IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-butyl-2H-tetrazol-5-yl)butanamide in lab experiments is that it has been shown to be relatively safe and well-tolerated. N-(2-butyl-2H-tetrazol-5-yl)butanamide has also been found to have a good pharmacokinetic profile, with a moderate half-life and good bioavailability. However, one of the limitations of using N-(2-butyl-2H-tetrazol-5-yl)butanamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on N-(2-butyl-2H-tetrazol-5-yl)butanamide. One area of interest is the potential use of N-(2-butyl-2H-tetrazol-5-yl)butanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel TRPA1 modulators based on the structure of N-(2-butyl-2H-tetrazol-5-yl)butanamide. Further studies are also needed to elucidate the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)butanamide and its potential therapeutic applications in other disease conditions.
Conclusion
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)butanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of neurodegenerative diseases. Although its mechanism of action is not fully understood, N-(2-butyl-2H-tetrazol-5-yl)butanamide has been shown to be relatively safe and well-tolerated, with a good pharmacokinetic profile. Further studies are needed to fully elucidate the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)butanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)butanamide involves the reaction of 2-butyl-2H-tetrazol-5-amine with butyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(2-butyl-2H-tetrazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-butyl-2H-tetrazol-5-yl)butanamide has also been shown to have a neuroprotective effect and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-5-7-14-12-9(11-13-14)10-8(15)6-4-2/h3-7H2,1-2H3,(H,10,12,15) |
Clave InChI |
RFRWPWMIZYCHEY-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)CCC |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251081.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B251082.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251086.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B251090.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-propionylthiourea](/img/structure/B251097.png)
![N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
![2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B251104.png)